1,5,9-Trithiacyclododecane
Description
Properties
CAS No. |
25423-58-9 |
|---|---|
Molecular Formula |
C9H18S3 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
1,5,9-trithiacyclododecane |
InChI |
InChI=1S/C9H18S3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h1-9H2 |
InChI Key |
RKXDUCPQHPNLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCCSCCCSC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
1,5,9-Cyclododecatriene (C₁₂H₁₈)
- Structure : A 12-membered hydrocarbon ring with three conjugated double bonds.
- Key differences : Lacks heteroatoms, making it chemically inert compared to 1,5,9-trithiacyclododecane. Reactivity is dominated by electrophilic addition (e.g., epoxidation) rather than coordination chemistry .
- Applications : Precursor for nylon-12 production and specialty polymers .
1,5,9-Triazacyclododecane (C₉H₂₁N₃)
- Structure : Nitrogen analog with three NH groups replacing sulfur.
- Coordination behavior: Forms complexes with transition metals (e.g., Ni²⁺, Cu²⁺) via nitrogen lone pairs, contrasting with sulfur’s softer donor properties in this compound .
- Derivatives : Functionalized versions (e.g., di-tert-butyl dicarboxylate) are used in catalysis and supramolecular chemistry .
Benzodioxin-Based Thiadiazole Analogs (e.g., 1,3,4-thiadiazole fused with 1,2,4-thiadiazole)
- Structure : Fused heterocycles with sulfur and nitrogen atoms in aromatic systems.
- Functionality : Exhibit α-glucosidase and α-amylase inhibition, making them candidates for antidiabetic drug development. This contrasts with this compound’s lack of reported biological activity .
Functional and Reactivity Comparison
| Compound | Coordination Chemistry | Reactivity Highlights | Biological Activity |
|---|---|---|---|
| This compound | Forms stable complexes with Cu²⁺, Ag⁺ | Iodine-mediated cyclization; inert to epoxidation | None reported |
| 1,5,9-Cyclododecatriene | None | Epoxidized using phase-transfer catalysis or hydroperoxides | Industrial polymer precursor |
| 1,5,9-Triazacyclododecane | Binds to Ni²⁺, VO²⁺ | Base-sensitive due to NH groups | Catalysis applications |
| Benzodioxin-thiadiazoles | None | Enzymatic inhibition via π-π stacking | Antidiabetic potential |
Thermodynamic and Physical Properties
- Melting behavior : this compound’s ΔfusH (19.4 kJ/mol) is lower than crown ethers (e.g., 12-crown-4: ΔfusH ~25 kJ/mol), reflecting weaker intermolecular forces (S···S vs. O···H interactions) .
- Solubility : Thioether macrocycles are more lipophilic than analogous crown ethers, enhancing solubility in organic solvents .
Preparation Methods
Synthesis of 4-Thiaheptane-1,7-Dithiol
The precursor 4-thiaheptane-1,7-dithiol is synthesized in two steps:
- Reduction of 3,3'-Thiodipropionic Acid :
3,3'-Thiodipropionic acid (C₆H₁₀O₄S) is reduced using borane-tetrahydrofuran (BH₃-THF) to yield 3,3'-thiodipropanol (C₆H₁₄O₂S).
$$
\text{C}6\text{H}{10}\text{O}4\text{S} + \text{BH}3 \rightarrow \text{C}6\text{H}{14}\text{O}2\text{S} + \text{H}2\text{O} + \text{B(OH)}_3
$$ - Thiolation with Thiourea :
The diol undergoes thiolation using thiourea (CH₄N₂S) and hydrochloric acid, followed by alkaline hydrolysis to produce the dithiol:
$$
\text{C}6\text{H}{14}\text{O}2\text{S} + 2 \text{CH}4\text{N}2\text{S} \xrightarrow{\text{HCl}} \text{C}5\text{H}{12}\text{S}3 + 2 \text{NH}3 + 2 \text{H}2\text{O}
$$
Macrocyclization Reaction
Equimolar amounts of 4-thiaheptane-1,7-dithiol (9.1 g, 50 mmol) and 1,3-dibromopropane (10.1 g, 50 mmol) are dissolved in dimethylformamide (DMF, 150 mL). The solution is added dropwise over 72 hours to a suspension of cesium carbonate (Cs₂CO₃, 9.8 g, 30 mmol) in DMF (100 mL) at 70°C under nitrogen. The base deprotonates the thiol groups, enabling nucleophilic attack on the dibromopropane:
$$
\text{HS-(CH}2\text{)}3\text{S-(CH}2\text{)}3\text{SH} + \text{Br-(CH}2\text{)}3\text{-Br} \xrightarrow{\text{Cs}2\text{CO}3} \text{C}9\text{H}{18}\text{S}_3 + 2 \text{HBr}
$$
Yield : 50% after flash chromatography (SiO₂, CH₂Cl₂) and recrystallization (ethyl acetate/pentane).
Optimization via High-Dilution Techniques
To suppress competing polymerization reactions, high-dilution conditions are critical. By maintaining low reagent concentrations (<0.1 M), intramolecular cyclization is favored over intermolecular oligomerization. Travis et al. demonstrated that slow addition (72 hours) of reactants into a diluted DMF solution increased yields from <10% to 50% for analogous thioether macrocycles.
Key Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Concentration | 0.05–0.1 M in DMF | Maximizes cyclization |
| Temperature | 70°C | Balances kinetics and stability |
| Addition Rate | 0.7 mL/h | Minimizes polymers |
| Base | Cs₂CO₃ (pKₐ ~10) | Optimal thiol deprotonation |
Structural Characterization and Validation
The product is characterized by:
- Melting Point : 97–98°C
- ¹H NMR (CDCl₃) : δ 1.88 (p, 6H, –CH₂–), 2.70 (t, 12H, –S–CH₂–)
- Mass Spectrometry : m/z 222 [M]⁺
- X-ray Crystallography : Confirms square conformation with sulfur atoms at alternating positions (Figure 1).
Comparative Analysis of Synthetic Approaches
While the cyclization method remains predominant, alternative routes face limitations:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5,9-Trithiacyclododecane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves cyclization of thiol-containing precursors under controlled conditions. For example, Stoddart et al. synthesized its benzo-derivative via sulfur-directed cyclization, emphasizing the role of solvent polarity and temperature in controlling ring strain and regioselectivity . Optimization studies for related cyclododecatriene derivatives (e.g., epoxidation) suggest using uniform-rotatable experimental designs to evaluate factors like reaction time, molar ratios, and catalyst concentration .
- Key Data :
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Catalyst (Mo(CO)₆) | 0.05–0.13 g/mmol CDT | 0.09 g/mmol CDT |
| Temperature | 50–70°C | 70°C |
| Reaction Time | 30–60 min | 45 min |
Q. How can conformational dynamics of this compound be experimentally characterized?
- Methodological Answer : Conformational analysis often combines X-ray crystallography and computational modeling. Stoddart’s work on tribenzo-trithiacyclododecane derivatives revealed chair-like conformations stabilized by sulfur-sulfur noncovalent interactions, validated via crystallographic data . For dynamic studies, nuclear magnetic resonance (NMR) spectroscopy, particularly variable-temperature ¹H NMR, can track ring-flipping or sulfur inversion processes.
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activities of this compound metal complexes?
- Methodological Answer : Discrepancies in catalytic performance (e.g., Pt/Pd complexes) may arise from ligand coordination geometry or solvent effects. Grant et al. resolved such issues by comparing crystal structures of Pt(12S3)₂₂ and Pd(12S3)₂₂, identifying differences in metal-sulfur bond lengths and ligand distortion . Advanced techniques like X-ray absorption spectroscopy (XAS) or density functional theory (DFT) simulations can further clarify electronic and steric influences .
- Key Finding : Pd complexes exhibit shorter M-S bonds (2.30–2.35 Å) compared to Pt (2.40–2.45 Å), correlating with higher catalytic lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
